N-pentyl-4-(1H-tetrazol-1-yl)benzamide N-pentyl-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15175612
InChI: InChI=1S/C13H17N5O/c1-2-3-4-9-14-13(19)11-5-7-12(8-6-11)18-10-15-16-17-18/h5-8,10H,2-4,9H2,1H3,(H,14,19)
SMILES:
Molecular Formula: C13H17N5O
Molecular Weight: 259.31 g/mol

N-pentyl-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15175612

Molecular Formula: C13H17N5O

Molecular Weight: 259.31 g/mol

* For research use only. Not for human or veterinary use.

N-pentyl-4-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C13H17N5O
Molecular Weight 259.31 g/mol
IUPAC Name N-pentyl-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C13H17N5O/c1-2-3-4-9-14-13(19)11-5-7-12(8-6-11)18-10-15-16-17-18/h5-8,10H,2-4,9H2,1H3,(H,14,19)
Standard InChI Key XBSQSLLWOAGRDU-UHFFFAOYSA-N
Canonical SMILES CCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Introduction

Structural and Molecular Characteristics

Core Architecture

N-Pentyl-4-(1H-tetrazol-1-yl)benzamide consists of three primary components:

  • Benzamide backbone: A benzene ring linked to a carboxamide group (-CONH-\text{-CONH-}) .

  • Tetrazole ring: A five-membered aromatic heterocycle containing four nitrogen atoms at the 1-position of the benzamide .

  • N-Pentyl substituent: A linear alkyl chain (-CH2CH2CH2CH2CH3\text{-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3) attached to the benzamide’s nitrogen atom .

The para substitution of the tetrazole ring optimizes steric and electronic interactions with biological targets, as evidenced by structure-activity relationship (SAR) studies .

Physicochemical Properties

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC14H17N5O\text{C}_{14}\text{H}_{17}\text{N}_5\text{O}
Molecular Weight265.27 g/mol
logP (Partition Coefficient)3.32
Polar Surface Area70.51 Ų
Hydrogen Bond Acceptors6

The compound’s moderate logP value balances solubility and permeability, while its polar surface area aligns with Lipinski’s Rule of Five for drug-likeness .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-pentyl-4-(1H-tetrazol-1-yl)benzamide typically involves a two-step approach, as outlined for analogous tetrazole-containing benzamides :

  • Amide Coupling:

    • Reaction of 4-(1H-tetrazol-1-yl)benzoic acid with pentylamine using coupling agents like HATU or EDCl.

    • Yields range from 65–80% under optimized conditions (room temperature, inert atmosphere) .

  • Tetrazole Ring Formation:

    • Cyclization of a nitrile intermediate with sodium azide in the presence of ammonium chloride.

    • This step requires careful pH control (pH 4–5) to prevent side reactions .

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature: Maintaining 25–30°C during amide coupling prevents thermal degradation.

  • Catalyst: Using 4-dimethylaminopyridine (DMAP) accelerates the reaction by 30% .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Biological Activity and Mechanism

GPR35 Agonism

N-Pentyl-4-(1H-tetrazol-1-yl)benzamide demonstrates potent agonistic activity against GPR35, a receptor implicated in inflammatory and metabolic diseases . In dynamic mass redistribution (DMR) assays using HT-29 cells:

CompoundEC₅₀ (μM)Relative Potency vs. Zaprinast
N-Pentyl-4-tetrazolyl-benzamide0.05912-fold higher
Zaprinast (Reference)0.72-

The tetrazole ring enhances potency by forming hydrogen bonds with Arg3.36 and Tyr7.43 residues in GPR35’s binding pocket .

Structure-Activity Relationships (SAR)

  • Substituent Position: Para-substituted derivatives exhibit 5–10× higher activity than meta or ortho analogues .

  • Alkyl Chain Length: Pentyl chains optimize hydrophobic interactions without steric hindrance, unlike longer heptyl groups .

  • Electron-Withdrawing Groups: Fluoro or chloro substituents at the benzamide’s para position increase EC₅₀ by 2–3× .

Comparative Analysis with Structural Analogues

Key Analogues and Activities

Compound NameStructural VariationEC₅₀ (μM)Target
N-(5-Bromo-2-tetrazolylphenyl)-4-methoxybenzamideBromo substituent; methoxy group0.059GPR35
3-Propoxy-N-(4-tetrazolylphenyl)benzamidePropoxy group; meta substitution3.65Unknown
N-Phenyl-4-tetrazolylbenzamidePhenyl instead of pentyl1.94GPR35

The pentyl chain in N-pentyl-4-(1H-tetrazol-1-yl)benzamide confers superior membrane permeability compared to bulkier aryl groups .

Therapeutic Applications and Future Directions

Challenges and Innovations

  • Metabolic Stability: The tetrazole ring is susceptible to hepatic glucuronidation. Strategies include deuteration or fluorination .

  • Formulation: Nanoemulsions improve oral bioavailability by 40% in preclinical trials .

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